

Pharmacokinetic Parameters of Sutezolid and Metabolites

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Compound Focus: Sutezolid

CAS No.: 168828-58-8

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Compound	Dose (mg)	Cmax (ng/mL)	AUClast (h*ng/mL)	AUCinf (h*ng/mL)
Sutezolid	300	349 (29)	2,440 (21)	2,550 (21)
	600	537 (25)	4,970 (25)	5,180 (24)
	1200	897 (19)	10,500 (19)	10,900 (18)
	1800	1,170 (26)	16,300 (20)	16,800 (20)
Metabolite PNU-101603	300	648 (21)	13,500 (17)	14,000 (17)
	600	1,120 (18)	26,100 (19)	26,800 (19)
	1200	1,850 (21)	53,000 (18)	54,200 (18)
	1800	2,440 (21)	79,800 (18)	81,300 (18)
Metabolite PNU-101244	300	37.0 (27)	729 (20)	758 (20)
	600	59.3 (26)	1,470 (22)	1,520 (22)
	1200	96.0 (25)	2,910 (20)	2,980 (19)

Compound	Dose (mg)	C _{max} (ng/mL)	AUC _{last} (h*ng/mL)	AUC _{inf} (h*ng/mL)
	1800	124 (25)	4,350 (19)	4,430 (19)

Note: Data presented as geometric mean (coefficient of variation, CV%). **Sutezolid** tablets were administered orally under fasting conditions. C_{max}: maximum concentration; AUC_{last}: area under the concentration-time curve from time zero to the last quantifiable concentration; AUC_{inf}: area under the curve extrapolated to infinity. Table adapted from data in [1].

Experimental Protocol for C_{max} Determination

The following protocol details the methodology used in the single ascending-dose study to determine the C_{max} of **Sutezolid** [1].

Study Design

- **Type:** A randomized, double-blind, placebo-controlled, single ascending-dose study.
- **Cohorts:** Four cohorts receiving single oral doses of 300 mg, 600 mg, 1200 mg, or 1800 mg of **Sutezolid** tablets under fasting conditions.
- **Subjects:** Healthy adult subjects. Each cohort contained six subjects receiving **Sutezolid** and two receiving a placebo.

Dosage and Administration

- **Formulation:** **Sutezolid** tablets (100-mg and 600-mg strengths) developed under International Council for Harmonisation (ICH) guidelines.
- **Administration:** A single oral dose administered with 240 mL of water after an overnight fast of at least 10 hours.

Blood Sampling for Pharmacokinetics

- **Schedule:** Blood samples for plasma pharmacokinetic analysis were collected pre-dose and at multiple time points post-dose. A typical schedule includes:

- **Pre-dose** (0 hour)
- **Post-dose**: 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours.
- **Handling**: Plasma was separated immediately after collection and stored at -20°C until analysis.

Bioanalytical Method

- **Analytes**: Simultaneous quantification of **Sutezolid** and its two major metabolites, PNU-101603 (sulfoxide) and PNU-101244 (sulfone).
- **Technique**: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
- **Method Validation**: The bioanalytical method was fully validated for specificity, sensitivity, accuracy, and precision per standard guidelines.

Pharmacokinetic Analysis

- **C_{max} Determination**: The maximum observed plasma concentration (C_{\max}) and the time to reach it (T_{\max}) were directly obtained from the plasma concentration-time data.
- **Other Parameters**: Area under the curve (AUC) values were calculated using non-compartmental methods with a validated pharmacokinetic software program (e.g., WinNonlin or Phoenix NLME).

Safety Monitoring

- Subjects were monitored for adverse events throughout the study via clinical laboratory tests, vital signs, physical examinations, and electrocardiograms (ECGs).

Key Findings and Data Interpretation

- **Dose Proportionality**: (C_{\max}) for **Sutezolid** and its metabolites increased in a **less-than-proportional** manner across the 300 mg to 1800 mg dose range. In contrast, total exposure (AUC) increased proportionally with the dose [1].
- **Metabolite Exposure**: The active metabolite **PNU-101603** consistently showed a significantly higher (C_{\max}) and AUC than the parent **Sutezolid** compound at all dose levels, which is pharmacologically relevant due to its contribution to antibacterial activity [1] [2].
- **Comparative Safety**: The study concluded that all doses were well tolerated, with no serious adverse events or discontinuations. The most common treatment-related adverse events were mild and

included postural orthostatic tachycardia syndrome, abdominal pain, and transient, asymptomatic transaminase elevation in one subject [1].

Metabolism and Pharmacological Context

The metabolism of **Sutezolid** is crucial to its activity and (C_{\max}) profile. The following diagram illustrates the metabolic pathway and key experimental workflows.



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Sutezolid Metabolic Pathway

- **Metabolites:** **Sutezolid** is primarily metabolized by flavin-containing monooxygenases (FMOs) to its main, active sulfoxide metabolite (PNU-101603), and to a lesser extent, to a sulfone metabolite (PNU-101244) [1] [2].
- **Activity:** The parent **Sutezolid** is primarily responsible for activity against intracellular mycobacteria, while the PNU-101603 metabolite contributes significantly to extracellular activity [3] [2].
- **Mitochondrial Toxicity Selectivity:** Compared to linezolid, **Sutezolid** demonstrates a larger **selectivity index** (the ratio between the concentration causing mitochondrial toxicity and the anti-mycobacterial efficacy), suggesting a potentially improved safety profile for long-term therapy [4].

Conclusion

The protocol for determining the C_{\max} of **Sutezolid** is well-established in clinical trials. Key findings indicate that while C_{\max} increases in a less-than-proportional fashion with dose, the overall exposure (AUC) is proportional. The significantly higher exposure of its active metabolite, PNU-101603, is a critical differentiator from other oxazolidinones like linezolid and is a key consideration for its promising efficacy and safety profile in the treatment of tuberculosis.

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